2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Overview
Description
2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the original compound .
Scientific Research Applications
2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an antimicrobial and anticancer agent.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can cross cellular membranes due to its mesoionic nature, allowing it to interact with intracellular targets. It can inhibit enzymes involved in cell division and induce apoptosis in cancer cells. Additionally, it can disrupt the cell wall synthesis in bacteria, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- 1,3,4-Thiadiazole derivatives with various substituents
Uniqueness
2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is unique due to its specific substituents, which confer distinct pharmacological properties. The presence of the methoxy group and the phenyl ring enhances its lipophilicity and ability to cross cellular membranes, making it a potent candidate for drug development .
Properties
IUPAC Name |
2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-16-7-9(15)12-11-13-10(14-17-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXONCPGVXKHAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=NC(=NS1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001215694 | |
Record name | 2-Methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001215694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132214-41-6 | |
Record name | 2-Methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132214-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001215694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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